molecular formula C16H13N3O4 B2940482 (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione CAS No. 311315-46-5

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B2940482
CAS No.: 311315-46-5
M. Wt: 311.297
InChI Key: MBGKJUFCKDORAQ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzylidene group attached to a phthalazine core, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione typically involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base linkage.

  • Step 1: Preparation of 2-hydroxy-3-methoxybenzaldehyde

      Reagents: Vanillin, methanol, and sodium hydroxide.

      Conditions: The reaction is conducted at room temperature, followed by acidification to obtain the aldehyde.

  • Step 2: Condensation Reaction

      Reagents: 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione.

      Conditions: The mixture is refluxed in ethanol for several hours, leading to the formation of the desired compound.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological macromolecules such as DNA and proteins. This makes it a candidate for further research in drug development and molecular biology.

Medicine

Preliminary research suggests that derivatives of this compound may exhibit pharmacological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interfere with cellular processes and molecular pathways.

Industry

In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes. Its stability and reactivity are advantageous in various manufacturing processes.

Mechanism of Action

The mechanism by which (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit biological pathways.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-hydroxy-3-methoxybenzylideneamino derivatives: These compounds share the benzylideneamino group but differ in the core structure.

    Phthalazine derivatives: Compounds with similar phthalazine cores but different substituents.

Uniqueness

(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is unique due to the combination of its benzylidene and phthalazine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other related compounds, making it a valuable subject for further research and application development.

Properties

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-23-12-7-2-4-9(14(12)20)8-17-11-6-3-5-10-13(11)16(22)19-18-15(10)21/h2-8,20H,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGKJUFCKDORAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC3=C2C(=O)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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